molecular formula C11H17ClFNO B1390805 (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride CAS No. 1185303-96-1

(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Cat. No. B1390805
M. Wt: 233.71 g/mol
InChI Key: YXDUCGXRMLVPJF-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3-Fluorobenzyl chloride , which is a chemical compound with the molecular formula C7H6ClF. It’s used in various chemical reactions, particularly in the synthesis of other compounds .


Synthesis Analysis

While specific synthesis methods for “(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride” are not available, 3-Fluorobenzoyl chloride has been used in the synthesis of various compounds . For instance, it was used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .


Molecular Structure Analysis

The molecular structure of a related compound, 3-Fluorobenzyl chloride, has been analyzed and its InChI and SMILES strings have been computed .


Physical And Chemical Properties Analysis

3-Fluorobenzyl chloride, a related compound, has a molecular weight of 144.57 g/mol and does not have any hydrogen bond donors .

Scientific Research Applications

1. Antimicrobial and Anticoccidial Activity

  • Synthesis and Activity Analysis : A study involved the synthesis of compounds related to 3-Fluoro-benzyl-(2-methoxy-1-methyl-ethyl)-amine hydrochloride and testing their antimicrobial and anticoccidial activities. Notably, some synthesized compounds showed significant activity as coccidiostats (Georgiadis, 1976).

2. Organic Synthesis and Catalysis

  • Mechanistic Investigation in Hydrogenation : Research indicated the importance of acidic activation in the hydrogenation of certain benzyl-amine derivatives, suggesting an ionic mechanism in the hydrogenation process, which is relevant to the compound (Åberg, Samec, & Bäckvall, 2006).

3. Pharmaceutical Manufacturing

  • Large-Scale Preparation Processes : A study described the development of a pharmaceutical manufacturing process for a compound structurally related to (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, showcasing the relevance of such compounds in drug development (Shi et al., 2015).

4. Narcotic Antagonist Action

  • N-substituted Ethyl Compounds Synthesis : Research focusing on the synthesis of N-substituted ethyl compounds, akin to the structure of (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, investigated their potential in narcotic antagonist action (Jacoby et al., 1981).

5. Novel Synthesis Approaches

  • Synthesis of Derivatives : A study detailed the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which is relevant due to the structural similarities with (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride (Anderson, Burks, & Harruna, 1988).

Safety And Hazards

The safety data sheet for a related compound, 3-Fluorobenzyl bromide, indicates that it is combustible and causes severe skin burns and eye damage .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDUCGXRMLVPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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